Hexyl t-butyl ether

Description

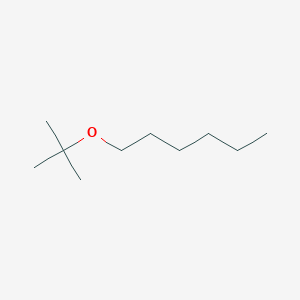

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]hexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-5-6-7-8-9-11-10(2,3)4/h5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBHWHZJHSUCOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338241 | |

| Record name | hexyl t-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69775-79-7 | |

| Record name | hexyl t-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Analysis

UV-Visible Spectroscopy for Electronic Transitions (if applicable)

UV-Visible spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a substance. This absorption is directly related to electronic transitions within the molecule, where electrons are promoted from a lower energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher energy molecular orbital (typically the Lowest Unoccupied Molecular Orbital, LUMO). The energy difference between these orbitals dictates the wavelength of light absorbed.

Electronic transitions in molecules can be broadly categorized based on the types of molecular orbitals involved:

σ → σ* transitions : These involve the excitation of electrons from a sigma (σ) bonding orbital to a sigma antibonding (σ*) orbital. They require high energy and typically occur at very short wavelengths, often in the vacuum ultraviolet (VUV) region.

n → σ* transitions : These involve the excitation of non-bonding (n) electrons to σ* antibonding orbitals. These transitions require less energy than σ → σ* transitions and are observed in molecules containing heteroatoms with lone pairs of electrons, such as oxygen in ethers.

π → π* transitions : These transitions occur in molecules containing pi (π) bonding systems, such as double or triple bonds. They require moderate energy and are responsible for absorption in the UV-Vis region.

n → π* transitions : These involve the excitation of non-bonding electrons to π* antibonding orbitals. They require the least energy and are typically observed at longer wavelengths within the UV-Vis spectrum, often associated with carbonyl groups and similar functionalities.

This compound is a saturated aliphatic ether. Its structure lacks conjugated π systems or chromophores that are responsible for significant absorption in the conventional UV-Vis range (approximately 200-800 nm). The molecule primarily consists of sigma bonds and has non-bonding electrons localized on the oxygen atom.

Consequently, the electronic transitions expected for this compound are primarily n → σ* transitions . These transitions involve the excitation of the lone pair electrons on the ether oxygen atom to the antibonding σ* orbitals of the C-O or C-H bonds. Such transitions are known to require relatively high energy and typically occur at wavelengths below 200 nm, falling within the vacuum ultraviolet (VUV) region of the electromagnetic spectrum. Therefore, conventional UV-Vis spectroscopy, which generally operates from 200 nm upwards, is largely not applicable for the detailed structural characterization or identification of this compound based on its electronic transitions.

To illustrate the expected behavior, consider the UV-Vis absorption characteristics of a simpler, analogous ether, such as diethyl ether. Diethyl ether is often used as a solvent and is considered suitable for UV/Vis spectroscopy, though its absorption in the standard UV range is minimal. The data below, obtained from a common supplier, shows the absorbance of diethyl ether at various wavelengths:

| Wavelength (nm) | Absorbance (Amax) |

| 210 | 0.8 |

| 230 | 0.45 |

| 250 | 0.12 |

| 280 | 0.07 |

| 310 | 0.005 |

As this data indicates, even for a simple ether, the absorbance values decrease significantly as the wavelength increases beyond 210 nm. This pattern is consistent with the n → σ* transitions occurring at wavelengths below 200 nm.

Given its structural similarity to other saturated aliphatic ethers, this compound is expected to exhibit a similar spectral profile. It is unlikely to show significant absorption peaks in the standard UV-Vis spectral range (200-800 nm). While techniques like VUV spectroscopy could potentially probe its n → σ* electronic transitions, conventional UV-Vis spectroscopy is generally not a suitable method for its direct characterization or quantitative analysis.

Spectral Information

Classical and Contemporary Synthetic Routes to Hexyl tert-Butyl Ether

The synthesis of unsymmetrical ethers, particularly those involving a sterically hindered tertiary alkyl group like the tert-butyl group, presents unique challenges. Classical methods have been adapted and new strategies developed to address issues of selectivity and yield.

Acid-Catalyzed Etherification Mechanisms

Acid-catalyzed reactions are a primary method for synthesizing tert-butyl ethers. These reactions typically involve reacting an alcohol, such as 1-hexanol (B41254), with a source of the tert-butyl cation, like isobutylene (B52900) or tert-butanol (B103910), in the presence of a strong acid catalyst. The mechanism can proceed via two main pathways, SN1 or SN2, depending on the structure of the reactants.

For the synthesis of hexyl tert-butyl ether, the reaction involves a primary alcohol (1-hexanol) and a tertiary carbocation precursor. The mechanism predominantly follows an SN1 pathway:

Protonation: The acid catalyst (e.g., H₂SO₄) protonates the double bond of isobutylene or the hydroxyl group of tert-butanol.

Carbocation Formation: The protonated species eliminates a stable molecule (in the case of tert-butanol, water) to form a relatively stable tertiary carbocation (the tert-butyl cation). This is the rate-determining step of the reaction. wikipedia.orgrsc.org

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 1-hexanol acts as a nucleophile, attacking the electrophilic tert-butyl carbocation. rsc.org

Deprotonation: A weak base (like another molecule of the alcohol or water) removes the proton from the resulting oxonium ion to yield the final product, hexyl tert-butyl ether, and regenerates the acid catalyst. google.com

An SN2 mechanism, which involves a backside attack by the nucleophile on the substrate, is not favored for the formation of tertiary ethers due to the significant steric hindrance around the tertiary carbon atom. researchgate.netmasterorganicchemistry.com Cleavage of ethers with strong acids can also occur via SN1 or SN2 pathways, depending on the ether's structure. chemeo.com

Application of Ion-Exchange Resins in Ether Synthesis

To overcome issues associated with homogeneous acid catalysts, such as corrosion and difficult separation, solid acid catalysts are widely employed. masterorganicchemistry.com Sulfonic acid ion-exchange resins, particularly macroporous resins like Amberlyst-15, are highly effective catalysts for the etherification of isoolefins and tertiary alcohols. researchgate.netmasterorganicchemistry.comvurup.sk These resins are critical in major industrial processes for producing fuel ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). acs.orgresearchgate.net

The synthesis of hexyl tert-butyl ether can be efficiently catalyzed by such resins. The reaction mechanism is analogous to the homogeneous acid-catalyzed process, occurring within the porous structure of the resin. The sulfonic acid groups (-SO₃H) on the polymer backbone provide the acidic sites necessary for protonation and carbocation formation. researchgate.net Studies on the synthesis of various tert-butyl ethers show that the reaction rate and selectivity are influenced by the resin's properties, such as acid capacity and pore size. rsc.org For instance, in the synthesis of ethyl hexyl ether, gel-type resins like Dowex 50Wx2 have shown high activity and selectivity. rsc.org

| Catalyst | Reactants | Temperature (°C) | Pressure | Yield/Conversion | Reference |

| Amberlyst-15 | Glycerol (B35011) + tert-Butanol | 90 | Autogenous | ~96% Glycerol Conversion | vurup.sk |

| Amberlyst-15 | Ethanol (B145695) + tert-Butanol | 70 | Autogenous | >60% TBA Conversion | researchgate.net |

| H-BEA Zeolite | Glycerol + tert-Butanol | 90 | Autogenous | ~45% Di-ether Yield | vurup.sk |

| Dowex 50Wx2 | 1-Hexanol + Diethyl Carbonate | 150-190 | 2.5 MPa | High Selectivity to Carbonate | rsc.org |

This table presents data for analogous etherification reactions, illustrating typical conditions and outcomes with ion-exchange resins and other solid acids.

Exploration of Alternative Catalytic Systems for Etherification

Research into alternative catalysts aims to improve efficiency, selectivity, and catalyst stability. Zeolites, with their well-defined pore structures and high thermal stability, are prominent alternatives to ion-exchange resins. vurup.skcollectionscanada.gc.ca

Zeolites: H-Y and H-BEA zeolites have been studied for the etherification of glycerol with tert-butanol, with H-BEA showing higher selectivity towards the formation of di-ethers compared to Amberlyst-15. vurup.sk Zeolites modified with hydrogen fluoride (B91410) or aluminum fluoride have also been developed for the synthesis of MTBE and other alkyl tert-alkyl ethers. google.comgoogle.comscribd.com

Supported Acids: Catalysts prepared by supporting sulfuric acid or triflic acid on metal oxides (e.g., zirconia, titania) or zeolites have demonstrated high activity and selectivity in the synthesis of MTBE from tert-butanol and methanol (B129727). google.comgoogle.com

Metal Triflates: Erbium(III) triflate has been used as a recyclable catalyst for the solvent-free formation of tert-butyl ethers at room temperature. organic-chemistry.org

Stereoselective and Regioselective Synthesis Strategies

While hexyl tert-butyl ether is achiral, the principles of stereoselective and regioselective synthesis are crucial when dealing with more complex substrates or for ensuring the correct connectivity of the ether linkage.

Regioselectivity is paramount in the synthesis of unsymmetrical ethers. There are two possible ways to form hexyl tert-butyl ether: the reaction of a hexoxide with a tert-butyl electrophile or a tert-butoxide with a hexyl electrophile. The Williamson ether synthesis is a classic method that highlights the importance of regioselectivity. byjus.comquora.com This SN2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. researchgate.net

Pathway A: Sodium hexoxide + tert-butyl bromide. This pathway is highly unlikely to produce the desired ether. The tert-butyl halide is a tertiary alkyl halide, and when it reacts with a strong base/nucleophile like an alkoxide, it will almost exclusively undergo an E2 elimination reaction to form isobutylene. masterorganicchemistry.combyjus.com

Pathway B: Sodium tert-butoxide + 1-bromohexane. This pathway is the preferred route for Williamson synthesis. The alkyl halide is primary and unhindered, making it an excellent substrate for an SN2 reaction. The tert-butoxide, although a strong base, will act as a nucleophile to displace the bromide, leading to the formation of hexyl tert-butyl ether. nih.gov

Stereoselectivity becomes a factor when chiral starting materials are used or when new stereocenters are formed. Modern methods, such as those employing synergistic catalysis, have been developed for the diastereo-divergent synthesis of chiral hindered ethers. nih.gov While not directly applicable to the standard synthesis of hexyl tert-butyl ether, these advanced strategies are vital for creating complex, biologically active molecules. rsc.org

Development of Novel Synthetic Pathways for Hindered Unsymmetrical Ethers

The steric hindrance of the tert-butyl group makes the synthesis of compounds like hexyl tert-butyl ether challenging, often requiring harsh conditions or leading to low yields with traditional methods. rsc.org This has spurred the development of novel synthetic pathways.

Redox-Mediated Strategies: Recent reviews highlight the use of redox chemistry, including photochemistry and electrochemistry, to generate highly reactive intermediates that can form sterically encumbered ethers under milder conditions. rsc.org

Electrochemical Synthesis: The Hofer-Moest reaction, an electrochemical method, can be used to generate carbocations from carboxylic acids. This has been adapted for the synthesis of a wide range of hindered ethers by capturing the electrochemically generated carbocation with an alcohol. nih.govacs.org

Catalytic Systems for Hindered Substrates:

A copper(I) catalytic system has been developed for the synthesis of sterically hindered ethers from α-bromo carbonyl compounds at ambient temperature. nih.gov

A mild reaction using magnesium perchlorate (B79767) (Mg(ClO₄)₂) and di-tert-butyl dicarbonate (B1257347) (Boc₂O) allows for the protection of various alcohols as their t-butyl ethers under non-acidic conditions. organic-chemistry.org

Photoinduced O-H bond insertions using N-tosylhydrazones as carbene precursors provide a facile route to hindered ethers. acs.org

Reaction Kinetics and Thermodynamic Considerations in Hexyl tert-Butyl Ether Formation

The formation of hexyl tert-butyl ether is a reversible reaction, and its efficiency is governed by both kinetic and thermodynamic factors.

Reaction Kinetics: The rate of etherification is influenced by temperature, reactant concentrations, and catalyst properties. Kinetic studies of similar systems, such as the synthesis of ETBE and other tertiary ethers over ion-exchange resins, often employ Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) models to describe the reaction mechanism at the catalyst surface. researchgate.net

Studies on the etherification of 1-hexanol have shown a strong inhibitory effect of water on the reaction rate. redalyc.org The reactivity of primary alcohols in etherification with isobutene generally increases with the length of the alkyl chain, suggesting that 1-hexanol would be a reactive substrate. acs.org However, in competitive reactions, smaller alcohols like ethanol can be preferentially adsorbed onto the catalyst surface, hindering the reaction of larger alcohols. lscollege.ac.in

Thermodynamic Considerations: The thermodynamics of the reaction determine the position of the equilibrium. The etherification of alcohols with olefins is typically an exothermic reaction with a negative entropy change, meaning that the equilibrium constant decreases with increasing temperature. tdx.catosti.gov This implies that lower temperatures favor a higher equilibrium conversion to the ether, although higher temperatures are often required to achieve a reasonable reaction rate. masterorganicchemistry.com

| Thermodynamic Parameter | Value (for analogous reactions) | Significance | Reference |

| Standard Enthalpy of Reaction (ΔrH°) | -36.90 kJ/mol (for MTBE) | Exothermic nature favors product formation at lower temperatures. | tdx.cat |

| Standard Gibbs Free Energy (ΔrG°) | -4.95 kJ/mol (for MTBE) | Negative value indicates a spontaneous reaction under standard conditions. | tdx.cat |

| Standard Entropy of Reaction (ΔrS°) | -107.2 J/(mol·K) (for MTBE) | Decrease in entropy as two molecules combine to form one. | tdx.cat |

| Equilibrium Constant (K) | 7.2 (for MTBE at 298.15 K) | Indicates a favorable equilibrium position towards the product. | tdx.cat |

This table provides thermodynamic data for the synthesis of MTBE in the liquid phase, which serves as a reasonable model for the hexyl tert-butyl ether system.

This article focuses on the chemical compound Hexyl t-butyl ether, detailing its synthetic methodologies, mechanistic investigations, and cleavage reactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are foundational for understanding the electronic nature and reactivity of molecules like Hexyl t-butyl ether. These methods allow for the precise determination of molecular geometries, electronic distributions, and energy profiles.

Density Functional Theory (DFT) Applications for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely adopted computational method for determining the ground-state electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for optimizing molecular geometries and calculating various electronic properties. For this compound, DFT calculations would be employed to find its most stable conformers by optimizing bond lengths, bond angles, and dihedral angles.

Commonly used DFT functionals include hybrid functionals like B3LYP and B3PW91, as well as range-separated hybrids such as ωB97XD or CAM-B3LYP, often paired with basis sets ranging from Pople's split-valence sets (e.g., 6-31G(d)) to more extensive sets (e.g., 6-311++G(d,p)) researchgate.netpsu.edunih.govjmaterenvironsci.comamelica.orgunirioja.esresearchgate.netresearchgate.net. These calculations can yield crucial electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are indicative of the molecule's reactivity and electronic transitions researchgate.netnih.govjmaterenvironsci.com. Furthermore, Natural Bond Orbital (NBO) analysis can quantify charge distribution and hyperconjugation effects, providing deeper insight into bonding and stability researchgate.netnih.gov.

Table 1: Common DFT Functionals and Basis Sets for Organic Molecules

| Functional | Basis Set | Typical Applications | References |

| B3LYP | 6-31G(d) | Geometry optimization, vibrational frequencies, NMR | researchgate.netpsu.edunih.gov |

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, NMR | psu.edunih.gov |

| ωB97XD | LANL2DZ | Reaction mechanisms, electronic properties | amelica.orgunirioja.es |

| ωB97XD | 6-31+G(d,p) | Geometry optimization, electronic properties | nih.gov |

| CAM-B3LYP | 6-31G(d,p) | Electronic properties, UV-Vis spectra | jmaterenvironsci.com |

The presence of the bulky tert-butyl group adjacent to the ether linkage is expected to influence the steric and electronic environment around the oxygen atom, potentially affecting bond angles and rotational barriers around the C-O bonds.

Ab Initio Methods for High-Level Energy Calculations

For highly accurate energy calculations, particularly for determining reaction energies, activation barriers, and thermochemical data, ab initio methods are often employed. Composite methods such as CBS-QB3 or G3MP2B3 are known for their ability to provide high accuracy for small to medium-sized organic molecules researchgate.netrsc.orgnist.gov. These methods combine various levels of theory and empirical corrections to approach the accuracy of coupled-cluster methods.

While specific ab initio energy calculations for this compound are not found, these techniques would be instrumental in determining precise bond dissociation energies or the energy differences between various conformers and transition states if reaction pathways were investigated. For instance, accurate calculation of the C-O bond dissociation energy in this compound would be a key step in understanding its thermal stability.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data for structural verification and analysis.

NMR Chemical Shifts: ¹H and ¹³C NMR chemical shifts can be reliably calculated using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach within DFT researchgate.netpsu.edu. Calculations typically reference the shielding of tetramethylsilane (B1202638) (TMS). For this compound, these calculations would predict the characteristic signals for the methyl protons of the tert-butyl group, the methylene (B1212753) protons of the hexyl chain, and the corresponding carbon signals, aiding in spectral assignment nih.govspectrabase.com.

Vibrational Frequencies: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the optimized molecular structure using DFT methods psu.edunih.gov. The resulting frequencies, along with their calculated intensities, can be used to assign characteristic stretching and bending modes, such as those associated with C-H, C-C, and C-O bonds within the ether structure. Experimental IR data for this compound is available, providing a benchmark for theoretical calculations nih.govspectrabase.com.

Mass Spectrometry (MS): While not typically calculated from first principles in the same way as NMR or IR, computational methods can support MS interpretation by predicting fragmentation patterns. Electron ionization (EI) mass spectra are often simulated or analyzed to identify characteristic fragment ions. GC-MS data for this compound is documented nih.govspectrabase.com.

Table 2: Computational Methods for Spectroscopic Parameter Prediction

| Spectroscopic Parameter | Computational Method(s) | Basis Set Examples | Key Properties Predicted | References |

| ¹H and ¹³C NMR Shifts | GIAO (Gauge-Independent Atomic Orbital) with DFT | 6-311++G(d,p), cc-pVTZ | Chemical shifts relative to TMS, coupling constants | researchgate.netpsu.eduacs.org |

| Vibrational Frequencies | DFT (e.g., B3LYP) | 6-31G(d), 6-311++G(d,p) | IR absorption intensities, characteristic bond modes | psu.edunih.gov |

| Mass Spectrometry | Fragmentation analysis (often empirical or semi-empirical) | N/A | Fragment ions, relative abundance | nih.govspectrabase.com |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the dynamic behavior of molecules in various environments, including their conformational flexibility and interactions with other molecules or surfaces. For this compound, MD simulations could reveal the preferred orientations of the hexyl chain and the tert-butyl group, as well as how these conformations change over time.

Prediction of Reaction Pathways and Transition States through Computational Modeling

Understanding the chemical reactivity of this compound necessitates the computational modeling of potential reaction pathways and the identification of transition states. Methods like DFT and ab initio calculations, coupled with reaction path following algorithms such as the Intrinsic Reaction Coordinate (IRC) or the climbing image nudged elastic band (CI-NEB) method, are standard for this purpose smu.eduacs.org.

Studies on similar ethers, such as the decomposition of tert-butyl methyl ether, illustrate how these methods can map out reaction mechanisms amelica.orgunirioja.esresearchgate.net. For this compound, potential reactions could include acid-catalyzed ether cleavage, leading to hexanol and tert-butanol (B103910), or thermal decomposition. Computational modeling would involve calculating the energy profiles for these proposed pathways, identifying the rate-limiting steps and the structures of the transition states, which represent the highest energy points along the reaction coordinate amelica.orgunirioja.esresearchgate.netrsc.orgnist.govsmu.edu. The influence of the tert-butyl group on the stability of potential carbocation intermediates (e.g., tert-butyl cation) or transition states would be a key focus researchgate.netacs.org.

Table 3: Computational Techniques for Reaction Pathway Analysis

| Technique | Description | Key Outputs | References |

| DFT/Ab Initio Calculations | Solving electronic Schrödinger equation to obtain potential energy surfaces. | Optimized geometries, energies, electronic properties | researchgate.netnih.govamelica.orgresearchgate.net |

| Intrinsic Reaction Coordinate | Tracing the minimum energy path between reactants and products through transition states. | Reaction coordinate, energy profile along the path | smu.eduacs.org |

| CI-NEB (Climbing Image NEB) | Locating transition state structures by finding the maximum energy point on the minimum energy path. | Transition state geometries, activation energy barriers | acs.org |

| NBO Analysis | Analyzing orbital interactions to understand bonding, charge transfer, and hyperconjugation. | Hybridization, charge distribution, delocalization patterns | researchgate.netnih.gov |

| Transition State Theory (TST) | Calculating rate coefficients from the properties of the transition state and reactants. | Rate constants, activation parameters (enthalpy, entropy, free energy) | mdpi.com |

Thermodynamics and Kinetics from Computational Perspectives

The quantitative prediction of thermodynamic and kinetic parameters is a critical aspect of theoretical chemistry. Computational methods can provide activation energies, enthalpies of reaction, entropies, and rate coefficients, which are essential for understanding reaction rates and equilibrium.

For this compound, if a specific reaction were being studied (e.g., thermal decomposition), computational approaches would be used to calculate the activation energy barrier for the rate-determining step. This is often achieved by calculating the energy difference between the reactants and the transition state. Transition State Theory (TST) can then be applied to estimate the rate constant at various temperatures and pressures mdpi.com. Studies on similar ethers have reported activation energies for decomposition reactions, providing benchmarks for potential calculations on this compound amelica.orgunirioja.esresearchgate.net. Thermodynamic properties like enthalpy of formation or Gibbs free energy of formation can also be calculated using high-level ab initio or DFT methods chemeo.com.

Compound List

this compound

Methyl tert-butyl ether (MTBE)

tert-Butyl methyl ether

Hexyl sulfide (B99878)

Octyl tert-butyl ether

t-Butyl alcohol

Hexanol

Hexyl alcohol

Propane

Isobutene

Ethylene (B1197577) glycol

Polyethylene glycols (PEGs)

Favipiravir

Thiophene

3-phenylthiophene (B186537) derivatives

Calix[n]arenes

Ionic Liquids (ILs)

2,5-dimethylhexane (B165582) isomers

Sevoflurane

Estrone

3-phenylthiophene

Solvation Models and Their Application to Ether Chemistry

Computational and theoretical chemistry play a pivotal role in elucidating the complex interactions between molecules and their surrounding environments, particularly in understanding solvation phenomena. Solvation models aim to capture the energetic and structural consequences of dissolving a solute in a solvent. For ether chemistry, these models are crucial for predicting properties such as solubility, partitioning behavior, and reaction kinetics in various media. This section focuses on the application of these computational techniques to understand the solvation of ethers, with a particular emphasis on how these models can be applied to compounds like this compound.

Theoretical Frameworks for Solvation

Solvation models can be broadly categorized into explicit and implicit approaches.

Explicit Solvation Models: These models treat individual solvent molecules explicitly, allowing for a detailed, atomistic representation of the solvation shell around a solute. Techniques like Molecular Dynamics (MD) simulations and ab initio Molecular Dynamics (AIMD) fall under this category. These methods provide high accuracy by capturing specific solute-solvent interactions, hydrogen bonding, and structural arrangements. However, they are computationally intensive, limiting their application to smaller systems or shorter timescales. Studies have utilized MD simulations to investigate the solvation structure of lithium ions in ether-based electrolytes, examining coordination numbers and binding patterns of solvent molecules to cations researchgate.netacs.orgnih.govresearchgate.net. For instance, research on glyme-based electrolytes has employed MD and Density Functional Theory (DFT) to understand Li+ solvation structures, revealing insights into ion aggregation and the stability of solvation shells researchgate.netresearchgate.net.

Implicit Solvation Models: In contrast, implicit models, also known as continuum solvation models, treat the solvent as a continuous medium characterized by its bulk properties, such as dielectric constant. Popular examples include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) taylorandfrancis.comtaylorandfrancis.com. These models are computationally more efficient, making them suitable for studying larger molecules or exploring a wider range of solvent conditions. They are particularly useful for calculating solvation free energies and predicting thermodynamic properties. DFT calculations coupled with implicit solvation models have been used to study solvent effects on molecular conformations and reaction pathways researchgate.netacs.org. For ethers, these models can help predict how the molecular structure, including the presence of alkyl chains, influences their interaction with the solvent uzh.chacs.org.

Application to Ether Chemistry

Ethers, characterized by the R-O-R' functional group, exhibit diverse solvation behaviors influenced by the nature of the R and R' substituents. The ether oxygen atom can act as a hydrogen bond acceptor, and the alkyl chains contribute to hydrophobic interactions.

Structural Influences on Solvation: The steric and electronic effects of alkyl substituents significantly impact solvation. For this compound, the presence of a linear hexyl chain and a bulky tert-butyl group attached to the ether oxygen influences its interaction with solvent molecules. Computational studies have explored how alkyl chain length and branching affect Li+ solvation in ether-based electrolytes, demonstrating that steric hindrance from bulkier groups can weaken Li+-solvent coordination nih.govacs.org. For example, research comparing different ether solvents has shown that tuning alkyl chains can alter solvation sheath structures, impacting ion transport properties nih.govacs.org. Studies on cyclic ethers have also highlighted how methylation can reduce cation-solvent bond lengths and strengthen solvent bonding acs.orgescholarship.org.

Computational Studies on Ether Solvation:

Solvation Free Energy Calculations: Implicit solvation models, such as PCM and COSMO, are frequently employed to calculate the solvation free energy of ethers. These calculations provide a quantitative measure of the energy released or absorbed when a solute is transferred from the gas phase to a solvent. For this compound, such calculations would quantify the stability of its solvated state in different media. While direct data for this compound in these specific contexts is not extensively detailed in the provided snippets, studies on similar alkyl ethers and related compounds provide a framework. For instance, research on Li+ solvation energies in various ether-based solvents has correlated solvation ability with Li+-solvent binding energies calculated using DFT mdpi.com. This approach could be directly applied to this compound to assess its solvation strength.

Molecular Dynamics Simulations: MD simulations offer a dynamic perspective on solvation. For ethers, MD can reveal the structure of the solvation shell, the residence times of solvent molecules around the ether oxygen, and the degree of solvent-cation or solvent-anion interactions. Studies on various ether-based electrolytes have used MD to analyze coordination numbers and binding patterns, providing insights into the stability of solvation shells and diffusion coefficients of ions researchgate.netacs.orgnih.govresearchgate.net. These simulations can illustrate how the linear hexyl and branched tert-butyl groups in this compound might influence the packing and dynamics of solvent molecules around it. For example, a study comparing dipropyl ether (DPE) with fluorinated ethers used MD and DFT to investigate Li+ solvation structures, noting that ether-based electrolytes exhibit similar properties researchgate.netarxiv.org.

Density Functional Theory (DFT) Applications: DFT is a cornerstone of modern computational chemistry, enabling the calculation of electronic structures and energies. When combined with solvation models, DFT can provide detailed information about solute-solvent interactions, including hydrogen bonding and charge transfer. DFT calculations have been used to determine Li+ binding energies in ether solvents, correlating these with ionic conductivity mdpi.com. For this compound, DFT could be used to calculate the binding energies of potential coordinating species (like metal cations or anions) to its ether oxygen, and to model its interactions with specific solvent molecules. Such calculations can also explore the energetics of solvation clusters and refine preferred solvation structures escholarship.orgjcesr.org.

Data and Findings

While specific quantitative data tables exclusively for this compound within the context of solvation models were not directly available in the provided search results, general trends and methodologies from studies on related ether compounds can be extrapolated.

Coordination Numbers and Structures: MD simulations provide insights into the coordination numbers of cations by ether oxygens. For example, in Li-ion electrolytes, ether molecules typically coordinate to Li+ ions through their oxygen atoms researchgate.netacs.orgresearchgate.net. The number of coordinating ether molecules and the specific arrangement (e.g., chelating effect of multiple ether oxygens in glymes) are critical. For this compound, the single ether oxygen would coordinate to cations, and the alkyl chains would influence the accessibility and stability of this coordination shell.

Solvent-Specific Interactions:

Dipropyl Ether (DPE) and Fluorinated Ethers: Studies comparing DPE with fluorinated ethers like 2,2-Difluoroethyl Methyl Ether (FEME) using MD and DFT revealed that both exhibit weak solvating power for Li+ ions, leading to significant ion aggregation researchgate.netarxiv.org. This suggests that the linear alkyl chains in DPE, and potentially the hexyl chain in this compound, contribute to a less ordered solvation structure compared to more polar solvents.

Cyclic Ethers: Research on cyclic ethers like Tetrahydrofuran (THF) has shown that cation solvation structures can be influenced by the cyclic nature and any alkyl substituents. Methylation of THF, for instance, was found to reduce cation-solvent bond lengths, indicating stronger bonding acs.orgescholarship.org.

Illustrative Data Table (Conceptual, based on general findings in ether solvation studies):

| Solvation Model/Method | Solvent Type | Solute Example (Related) | Key Solvation Parameter | Typical Finding/Trend |

| Implicit (e.g., PCM) | Various | Alkyl Ethers (general) | Solvation Free Energy | Varies with alkyl chain length and branching. |

| Molecular Dynamics | Ethers | Li+ in Glymes | Coordination Number (Li-O) | Typically 4-6 ether oxygens per Li+. |

| DFT + Solvation Model | Ethers | Li+ in Ethers | Li+-Solvent Binding Energy | Stronger binding generally correlates with higher polarity and less steric hindrance. |

Note: Specific quantitative data for this compound in these categories would require targeted computational studies.

Compound List

this compound

Dipropyl Ether (DPE)

2,2-Difluoroethyl Methyl Ether (FEME)

Ethylene Carbonate (EC)

Diethyl Carbonate (DEC)

Triglyme

Tetraglyme

Poly(ethylene oxide) (PEO)

Tetrahydrofuran (THF)

2-methyl-tetrahydrofuran

Methyl tert-butyl ether (MTBE)

Propylene Glycol Ethyl Ether (PGEE)

Ethyl Methyl Carbonate (EMC)

Vinylene Carbonate (VC)

Bis(2-fluoroethyl) ether (BFE)

2,2-difluoroethyl acetate (B1210297) (DFEA)

1,2-bis(2,2-difluoroethoxy) ethane (B1197151) (F4DEE)

Fluoro-diethoxy-ethane (FDEE)

Ethylene glycol dibutyl ether (EGDBE)

Catalysis and Reaction Engineering

Heterogeneous Catalysis in Hexyl tert-Butyl Ether Synthesis and Transformations

Heterogeneous catalysis, employing solid catalysts, offers significant advantages in terms of ease of separation, reusability, and reduced environmental impact. The synthesis of hexyl tert-butyl ether typically involves the etherification of hexanol with tert-butanol (B103910) or isobutylene (B52900).

Solid acid catalysts are paramount in the etherification process. Among these, zeolites, modified alumina (B75360), and sulfonated ion-exchange resins have demonstrated considerable efficacy.

Sulfonated Ion-Exchange Resins: These resins, such as Amberlyst series, are widely investigated for etherification reactions due to their strong acidity and macroporous structure, which facilitates reactant diffusion. Research indicates that resins with a high acid capacity and low specific volume of the swollen polymer exhibit higher activity in etherification reactions involving alcohols like 1-hexanol (B41254) researchgate.net. For instance, Amberlyst 70 has been studied for the etherification of 1-hexanol, showing good performance at lower temperatures ub.edu. The synthesis of ethyl tert-butyl ether (ETBE) from tert-butyl alcohol (TBA) and ethanol (B145695) also effectively utilizes ion-exchange resins like Amberlyst-15 and Purolite CT-145H, with optimal conditions identified for TBA conversion and ETBE selectivity researchgate.net.

Zeolites: Zeolites, with their tunable acidity and well-defined pore structures, are also effective catalysts for ether synthesis. For example, fluorophosphoric acid-modified Y-zeolites have shown promise for the synthesis of methyl tert-butyl ether (MTBE) from tert-butanol and methanol (B129727), achieving high conversion rates google.com. Zeolites like H-ZSM-5 and H-Beta have been used in the etherification of ethylene (B1197577) glycol with benzyl (B1604629) alcohol and tert-butanol, demonstrating selectivity towards mono-ethers researchgate.net.

Modified Alumina: Alumina-based catalysts, particularly when modified with acidic species, can also catalyze etherification. Sulfur-modified alumina has been explored for dimethyl ether synthesis, showing improved methanol conversion google.com. Barium oxide-modified alumina supports have also been used for the dehydration of 1-octanol (B28484) to ethers at elevated temperatures rsc.org.

The catalytic performance of solid acids is intrinsically linked to their acid properties (strength and density of Brønsted and Lewis acid sites) and textural characteristics (surface area, pore volume, and pore size distribution). Techniques such as ammonia (B1221849) temperature-programmed desorption (NH₃-TPD) and pyridine (B92270) Fourier-transform infrared spectroscopy (Py-FTIR) are crucial for quantifying acid site density and type researchgate.netacs.org. Brunauer-Emmett-Teller (BET) surface area analysis and pore size distribution measurements (e.g., using nitrogen adsorption-desorption isotherms) provide insights into the catalyst's porosity, which influences reactant diffusion and accessibility of active sites arabjchem.orggoogle.com. For instance, catalysts with a bimodal meso- and macroporous structure can enhance the density of active sites, leading to improved catalytic activity arabjchem.org.

Catalyst deactivation in etherification reactions is a significant challenge, primarily attributed to:

Coking: Deposition of carbonaceous species on the catalyst surface and within pores can block active sites and hinder diffusion repec.orgrsc.org. This is often observed at higher reaction temperatures.

Leaching: For sulfonated catalysts, the leaching of sulfonic acid groups (-SO₃H) can occur, particularly in the presence of water, leading to a loss of acidity and activity x-mol.netacs.org.

Structural Changes: In some cases, the catalyst structure itself can undergo transformations, such as phase changes in metal oxides, which alter the acidity and catalytic performance rsc.org.

Regeneration strategies are employed to restore catalyst activity. Common methods include:

Calcination: Heating the deactivated catalyst in an oxidizing atmosphere (e.g., air) at elevated temperatures (e.g., 500-550 °C) is effective for burning off coke deposits and regenerating active sites repec.orgresearchgate.netsolubilityofthings.com.

Washing/Leaching: For certain deactivation mechanisms, washing with specific solvents can remove adsorbed species. However, washing with solvents may only partially restore activity repec.org.

Chemical Treatment: Ion exchange in concentrated acid solutions can sometimes remove deactivating species like metal ions and restore catalytic activity repec.org.

Ongoing research focuses on developing more robust, selective, and sustainable catalysts for ether synthesis. This includes:

Carbon-Based Solid Acids: Sulfonated carbon materials derived from biomass precursors (e.g., starch, coffee husks) are being explored as environmentally friendly and efficient solid acid catalysts researchgate.netarabjchem.org. These often exhibit good thermal stability and reusability.

Hierarchical Porous Materials: Catalysts with tailored pore structures (meso- and macroporous) can improve reactant diffusion and accessibility to active sites, leading to enhanced performance arabjchem.orggoogle.com.

Composite Catalysts: Combining different materials, such as metal oxides with acidic functionalities or noble metals on acidic supports, can lead to synergistic effects and improved catalytic properties rsc.orgacs.org.

Catalyst Deactivation Mechanisms and Regeneration Strategies

Homogeneous Catalysis in Ether Chemistry

Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically dissolved in the reaction medium. While often offering high activity and selectivity, separation can be a challenge.

Lewis acids play a crucial role in various organic transformations, including ether synthesis.

Metal Triflates: Metal triflates, such as Bi(OTf)₃, have been shown to be highly active and selective homogeneous catalysts for the etherification of glycerol (B35011) with short-chain alcohols rsc.org.

Other Lewis Acids: Various Lewis acids, including scandium and lanthanum triflates, have been utilized for propargylic etherification of propargyl alcohols jst.go.jpnih.gov. Tin(II) bromide (SnBr₂) has also emerged as an effective Lewis acid catalyst for the synthesis of monoterpene ethers, showing good selectivity academie-sciences.fr. Ruthenium(II) complexes in combination with Lewis acids like aluminum triflate have been employed for the synthesis of ethers via hydrogenation of carboxylic acids/esters nih.gov.

While direct studies on hexyl tert-butyl ether using homogeneous Lewis acids are not extensively detailed in the provided search results, the principles of Lewis acid catalysis in ether formation are well-established and applicable. These catalysts often function by coordinating to the oxygen atom of the alcohol or the double bond of an alkene (like isobutylene), thereby activating them for nucleophilic attack by another alcohol molecule.

Organocatalysis Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, offers an environmentally friendly and often highly selective alternative to traditional metal-based catalysis for ether synthesis. While specific organocatalytic routes for hexyl t-butyl ether are not extensively detailed in the provided search results, general principles of organocatalytic etherification are applicable. For instance, organocatalysts can activate substrates through various mechanisms, including hydrogen bonding, Lewis base catalysis, or the formation of reactive intermediates like iminium or enamine ions nih.govpnas.orgorganic-chemistry.orgrsc.org. These approaches can facilitate the formation of C-O bonds under mild conditions, potentially leading to high selectivity and reduced byproduct formation, which are desirable for synthesizing ethers like this compound. Research in organocatalysis has shown success in various etherification reactions, demonstrating the potential for developing tailored organocatalytic systems for specific ether syntheses nih.govpnas.orgorganic-chemistry.org. For example, studies have reported organocatalytic esterification reactions using sulfur(IV) catalysts, highlighting the activation of carboxylic acids to form esters rsc.org. Such activation strategies could be adapted for ether formation.

Process Intensification and Reaction Engineering for Ether Production

Process intensification (PI) aims to develop novel equipment and techniques that lead to significant improvements in chemical processes, such as reduced energy consumption, increased safety, smaller footprint, and higher yields and selectivities acs.orgresearchgate.netmdpi.comtandfonline.com. Reaction engineering principles are central to achieving these goals in ether production.

Reactive Distillation Processes for Enhanced Conversion and Selectivity

Reactive distillation (RD) is a prime example of process intensification that combines chemical reaction and separation in a single unit kiche.or.krresearchgate.netacs.org. This integrated approach can overcome equilibrium limitations, enhance conversion, and improve selectivity by continuously removing products from the reaction zone, thereby shifting the reaction equilibrium kiche.or.krresearchgate.netacs.org. For ether synthesis, RD offers significant advantages. For instance, the synthesis of tert-amyl ethyl ether (TAEE) has been studied using reactive distillation, where optimal configurations were determined to maximize conversion and selectivity kiche.or.kr. Similarly, the production of ethyl tert-butyl ether (ETBE) via reactive distillation from ethanol and tert-butyl alcohol demonstrated that potassium hydrogen sulfate (B86663) (KHSO₄) yielded the highest selectivity among tested catalysts, with the reactive distillation column achieving a high mole fraction of ETBE in the top layer researchgate.net. The effectiveness of RD in improving selectivity has been noted in various esterification processes as well acs.org. The principles applied to TAEE and ETBE production are directly relevant to the synthesis of this compound, where RD could potentially enhance conversion and selectivity by managing the reaction and separation simultaneously.

Process Simulation and Optimization using Computational Algorithms (e.g., Genetic Algorithms)

Computational tools and optimization algorithms are crucial for designing and improving chemical processes, including ether production. Genetic Algorithms (GAs) are evolutionary computation techniques inspired by natural selection, effective for solving complex optimization and search problems, especially those with discontinuous or non-differentiable objective functions mi-6.co.jpastrj.comwikipedia.org. GAs can be hybridized with process simulators to optimize various parameters, such as feed positions, operating conditions, and reactor configurations, to achieve desired outcomes like enhanced conversion and selectivity researchgate.netfrontiersin.org. For instance, GAs have been applied to optimize distillation processes involving esterification reactions, yielding various design solutions researchgate.net. The application of GAs in process design allows for the exploration of a wide range of parameters to identify optimal operating conditions for ether synthesis, potentially leading to more efficient and cost-effective production of this compound.

Reactor Design and Performance Evaluation for Continuous and Batch Processes

The choice and design of reactors are fundamental to achieving efficient ether production. Both batch and continuous reactors are employed, each with its own advantages. Batch reactors are versatile for producing a range of products and are commonly used in laboratories and for smaller-scale industrial production essentialchemicalindustry.org. Continuous reactors, such as Continuous Stirred Tank Reactors (CSTRs) or Plug Flow Reactors (PFRs), are preferred for large-scale production due to their higher efficiency, consistent product quality, and lower operational costs essentialchemicalindustry.orgresearchgate.net. For instance, the synthesis of methyl tert-butyl ether (MTBE) has been described using a tubular reactor operated upflow google.com. Performance evaluation of reactors involves assessing parameters like conversion, selectivity, reaction rate, and energy efficiency. In continuous manufacturing, reactor design critically affects product selectivity and yield through heat and mass transfer phenomena researchgate.net. The development of novel reactor designs, such as multiphase reactors, can further enhance performance by improving mixing and mass transfer researchgate.nettandfonline.commdpi.comstanford.edu. For this compound, selecting the appropriate reactor type and optimizing its design based on kinetic and thermodynamic data would be essential for efficient production.

Multiphase Reaction Engineering Considerations

Multiphase reaction engineering deals with chemical transformations occurring in systems involving more than one phase (e.g., gas-liquid, liquid-liquid, solid-liquid). These systems are prevalent across various industrial sectors, including chemical production researchgate.nettandfonline.comstanford.eduresearchgate.net. In ether synthesis, multiphase systems can arise from heterogeneous catalysts, or when reactants and products exist in different phases. Effective management of mass and heat transfer between phases is critical for optimizing reaction rates, conversion, and selectivity researchgate.nettandfonline.comstanford.edu. For example, liquid-liquid-liquid (L-L-L) phase transfer catalysis (PTC) has been employed in a novel stirred tank reactor for the synthesis of guaiacol (B22219) glycidyl (B131873) ether, demonstrating improved conversion and selectivity in both batch and continuous modes mdpi.com. Understanding and controlling the hydrodynamics, kinetics, and transport mechanisms in multiphase systems are key challenges and opportunities in intensifying ether production processes, including that of this compound.

Compound List:

| Compound Name | CAS Number |

| This compound | N/A |

| Dimethyl ether (DME) | 115-10-6 |

| Methyl tert-butyl ether (MTBE) | 1634-04-4 |

| Ethyl tert-butyl ether (ETBE) | 637-92-3 |

| tert-Amyl ethyl ether (TAEE) | 637-93-4 |

| Guaiacol glycidyl ether | 2210-75-5 |

| tert-Butyl alcohol | 75-65-0 |

| Methanol | 67-56-1 |

| Ethanol | 64-17-5 |

| Propylene oxide | 75-56-9 |

| Isobutylene | 115-11-7 |

| Lactic acid | 50-21-5 |

| Oleic acid | 112-80-1 |

| Cyclohexanone | 108-94-1 |

| Diacetone alcohol | 115-21-9 |

| Acetyl acetate (B1210297) | 141-79-7 |

| Aniline | 62-53-3 |

| Diethyl ether | 60-29-7 |

| Ethylene | 74-85-1 |

| tert-Butyl hydroperoxide | 75-91-2 |

| Propylene | 115-07-1 |

| tert-Butanol | 75-65-0 |

| n-Butane | 106-97-8 |

| Isobutane | 75-28-5 |

| Guaiacol | 90-04-0 |

| Epichlorohydrin | 106-89-8 |

This compound, an organic compound characterized by a hexyl group and a tert-butyl group linked by an oxygen atom, represents a class of chemicals whose efficient synthesis is of interest in various industrial applications. While specific research dedicated solely to this compound across all advanced reaction engineering domains may be limited, the established principles and methodologies for ether production provide a robust framework for its synthesis. This article delves into key aspects of catalysis and process intensification relevant to the production of ethers, with a focus on how these advancements could be applied to this compound.

Organocatalysis Approaches

Organocatalysis offers a sustainable and often highly selective pathway for chemical transformations, utilizing small organic molecules as catalysts instead of traditional metal-based systems. This approach is particularly attractive for ether synthesis due to its potential for mild reaction conditions and reduced environmental impact nih.govpnas.orgorganic-chemistry.orgrsc.org. While direct examples of organocatalytic synthesis of this compound are not explicitly detailed in the provided literature, the broader field of organocatalytic etherification demonstrates significant promise. Research has shown organocatalysts capable of activating substrates through hydrogen bonding or the formation of reactive intermediates, facilitating C-O bond formation with high selectivity nih.govpnas.orgorganic-chemistry.org. For instance, studies on organocatalytic esterification highlight the activation of carboxylic acids by sulfur(IV) catalysts, a mechanism that could be adapted for ether synthesis rsc.org. The development of tailored organocatalysts could therefore provide efficient routes to this compound, enhancing yield and minimizing byproduct formation.

Process Intensification and Reaction Engineering for Ether Production

Process intensification (PI) seeks to achieve substantial improvements in chemical processes by developing novel equipment and methodologies that lead to more compact, energy-efficient, safer, and cost-effective operations acs.orgresearchgate.netmdpi.comtandfonline.com. Reaction engineering principles are fundamental to realizing these advancements in ether production.

Reactive Distillation Processes for Enhanced Conversion and Selectivity

Reactive distillation (RD) stands out as a key process intensification technique, integrating chemical reaction and separation within a single unit kiche.or.krresearchgate.netacs.org. This synergy allows for the continuous removal of products, thereby overcoming equilibrium limitations and significantly enhancing reaction conversion and selectivity kiche.or.krresearchgate.netacs.org. The synthesis of ethers, such as tert-amyl ethyl ether (TAEE) and ethyl tert-butyl ether (ETBE), has been successfully demonstrated using reactive distillation, with optimized configurations and catalysts leading to improved yields and product purities kiche.or.krresearchgate.net. For example, studies on ETBE production via RD showed that specific catalysts, like potassium hydrogen sulfate, yielded high selectivity, with the ether achieving a high mole fraction in the distillate researchgate.net. The application of RD principles to the synthesis of this compound could similarly lead to superior conversion and selectivity by effectively managing both the reaction and separation stages simultaneously.

Process Simulation and Optimization using Computational Algorithms (e.g., Genetic Algorithms)

The design and optimization of chemical processes, including ether synthesis, increasingly rely on advanced computational tools. Genetic Algorithms (GAs), a class of evolutionary computation methods, are particularly adept at solving complex optimization problems by mimicking natural selection mi-6.co.jpastrj.comwikipedia.org. These algorithms can be integrated with process simulators to optimize critical parameters, such as reactor design, operating conditions, and catalyst selection, thereby improving conversion and selectivity researchgate.netfrontiersin.org. For instance, GAs have been employed to optimize distillation processes, including those involving esterification, to identify superior design solutions researchgate.net. The application of GAs to the production of this compound would enable a systematic exploration of the process parameter space, leading to more efficient and economically viable production routes.

Reactor Design and Performance Evaluation for Continuous and Batch Processes

The selection and design of appropriate reactors are paramount for efficient ether production. Both batch and continuous reactor configurations are utilized, each offering distinct advantages. Batch reactors provide flexibility for multi-product manufacturing and are common in laboratory settings and smaller-scale industrial operations essentialchemicalindustry.org. Continuous reactors, such as Continuous Stirred Tank Reactors (CSTRs) and Plug Flow Reactors (PFRs), are favored for large-scale production due to their enhanced efficiency, consistent product quality, and reduced operating costs essentialchemicalindustry.orgresearchgate.net. The synthesis of methyl tert-butyl ether (MTBE), for example, has been conducted in tubular reactors google.com. Performance evaluation of reactors involves assessing key metrics like conversion, selectivity, and reaction rates. In continuous manufacturing, reactor design directly influences product selectivity and yield through optimized heat and mass transfer researchgate.net. The development of advanced reactor designs, including multiphase reactors, can further elevate performance by improving mixing and mass transfer characteristics researchgate.nettandfonline.commdpi.comstanford.edu. For this compound, selecting the optimal reactor type and refining its design based on kinetic data is crucial for efficient synthesis.

Multiphase Reaction Engineering Considerations

Multiphase reaction engineering addresses chemical transformations occurring in systems involving multiple phases, such as gas-liquid, liquid-liquid, or solid-liquid interfaces. These systems are ubiquitous in chemical manufacturing, including ether production researchgate.nettandfonline.comstanford.eduresearchgate.net. In ether synthesis, multiphase conditions can arise from the use of heterogeneous catalysts or from the distinct phases of reactants and products. Efficient management of interphase mass and heat transfer is critical for optimizing reaction kinetics, conversion, and selectivity researchgate.nettandfonline.comstanford.edu. For instance, liquid-liquid-liquid (L-L-L) phase transfer catalysis (PTC) has been successfully applied in a novel reactor design for the synthesis of guaiacol glycidyl ether, demonstrating enhanced conversion and selectivity in both batch and continuous modes mdpi.com. A thorough understanding and control of multiphase system hydrodynamics, kinetics, and transport phenomena are therefore essential for intensifying ether production processes, including that of this compound.

Analytical Chemistry Methodologies Development

Chromatographic Methods for Separation and Quantification

Chromatographic methods are essential for separating Hexyl t-butyl ether from complex matrices and for its subsequent quantification. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed.

Gas Chromatography, particularly when coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is a cornerstone for the analysis of volatile and semi-volatile organic compounds like this compound.

GC-MS Analysis: GC-MS is widely utilized for the identification and quantification of volatile organic compounds (VOCs) in various samples. Studies have reported the detection of this compound, often under the nomenclature "tert-butyl hexyl ether" or as "1,1-Dimethylethyl 1-hexyl ether," in analyses of complex mixtures such as liquid smoke scribd.com. In a GC-MS analysis of liquid smoke, this compound was identified with a retention time of approximately 5.100 minutes, exhibiting a base peak ion at m/z 59.05 scribd.com.

For the analysis of VOCs, Solid Phase Microextraction (SPME) is frequently employed as an extraction technique prior to GC-MS. A common configuration involves using a divinylbenzene/carboxen/polydimethylsiloxane (DVB/Carboxen/PDMS) Stable Flex SPME fiber (50/30 μm) for headspace extraction. The sample is typically incubated in a sealed vial, and VOCs are collected from the headspace, often at elevated temperatures (e.g., 60 °C) for a defined period nih.gov. The SPME fiber is then desorbed in the GC injector, which is usually maintained at a high temperature (e.g., 250 °C) nih.gov.

Typical GC-MS parameters for VOC analysis, as described in the literature, include:

Column: Varian CP-WAX-52 capillary column (60 m × 0.32 mm internal diameter; 0.5 μm coating thickness) nih.gov.

Carrier Gas: Helium or Hydrogen, with flow rates adjusted for optimal separation.

Injector Temperature: 250 °C nih.gov.

Transfer Line Temperature: 250 °C nih.gov.

Ion Source Temperature: 250 °C nih.gov.

Ionization Mode: Electron Impact (EI) nih.gov.

Ionization Energy: 70 eV nih.gov.

Mass Scan Range: 35 to 270 m/z nih.gov.

Acquisition Mode: Full Scan (Total Ion Chromatogram - TIC) nih.gov.

GC-FID Analysis: GC-FID is a sensitive technique for quantifying organic compounds. While specific FID parameters for this compound are not extensively detailed, general methods for sterol analysis using GC-FID provide insight into applicable conditions. These methods typically employ apolar capillary columns, such as a VF 1-ms column (25 m × 0.25 mm i.d., 0.25 μm film thickness), with hydrogen as the carrier gas at a flow rate of 1 mL/min and a split ratio of 1:10 mdpi.com.

Data Table 6.1.1: Representative GC-MS Parameters for VOC Analysis

| Parameter | Value | Reference |

| Column | Varian CP-WAX-52 (60 m × 0.32 mm, 0.5 μm) | nih.gov |

| Injector Temperature | 250 °C | nih.gov |

| Transfer Line Temp. | 250 °C | nih.gov |

| Ion Source Temp. | 250 °C | nih.gov |

| Ionization Mode | Electron Impact (EI) | nih.gov |

| Ionization Energy | 70 eV | nih.gov |

| Mass Scan Range | 35–270 m/z | nih.gov |

| Acquisition Mode | Full Scan (TIC) | nih.gov |

| SPME Fiber | DVB/Carboxen/PDMS (50/30 μm) | nih.gov |

| SPME Headspace Temp. | 60 °C | nih.gov |

| SPME Headspace Time | 30 min | nih.gov |

Data Table 6.1.1b: Representative GC-FID Parameters for Sterol Analysis

| Parameter | Value | Reference |

| Column | VF 1-ms (25 m × 0.25 mm i.d., 0.25 μm) | mdpi.com |

| Carrier Gas | Hydrogen | mdpi.com |

| Carrier Gas Flow | 1 mL/min | mdpi.com |

| Split Ratio | 1:10 | mdpi.com |

In some studies analyzing complex matrices, compounds such as "2-ethyl-hexyl tert-butyl ether" have been reported with associated numerical values, potentially indicating relative abundance or response factors. For instance, values such as 1.44, 1.92, and 0.28 (ns) have been noted in comparative analyses mdpi.commdpi-res.comresearchgate.net.

While GC is dominant for volatile ethers, HPLC can be employed for the analysis of less volatile derivatives or for assessing the purity of synthesized this compound if it were derivatized or if impurities were amenable to HPLC separation. However, direct HPLC methods for the purity assessment of this compound itself are not prominently featured in the reviewed literature. HPLC is more commonly described for the analysis of phenolic compounds in food matrices nih.govmdpi.commdpi-res.com.

The general HPLC setup described for polyphenol analysis involves:

System: Prostar HPLC system equipped with a UV-Diode Array Detector (UV-DAD) mdpi-res.com.

Column: C18 reverse-phase column (250 mm × 4.6 mm) with a guard column mdpi-res.com.

Detection: PDA acquisition over the wavelength range of 200–400 nm, with an analogue output channel set at 280 nm mdpi-res.com.

Mobile Phase: Gradient elution is typically used, for example, starting with 100% solvent A for 1 minute, followed by a linear increase to 63% solvent B over 27 minutes, with subsequent re-equilibration mdpi.com.

While these specific HPLC conditions are for polyphenols, they illustrate the typical instrumentation and chromatographic parameters that could be adapted for purity assessments of this compound or its related compounds, if required, using appropriate detectors such as Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) if UV activity is minimal.

This compound, with the chemical structure CH₃(CH₂)₅-O-C(CH₃)₃, does not possess any stereogenic centers. The hexyl group (assuming n-hexyl) and the tert-butyl group are achiral. Therefore, this compound exists as a single, non-chiral molecule. Consequently, the development and application of chiral separation methods for this compound are not applicable.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Sample Preparation Techniques for Ether Analysis

Effective sample preparation is crucial for extracting this compound from complex matrices and concentrating it for sensitive analysis.

Solid-Phase Microextraction (SPME), a form of SPE, is a widely adopted technique for the extraction of volatile and semi-volatile organic compounds from various matrices prior to GC analysis nih.gov. As detailed in Section 6.1.1, SPME utilizing a DVB/Carboxen/PDMS fiber is employed to adsorb this compound and other VOCs from the headspace of samples nih.gov. The adsorbed analytes are then thermally desorbed directly into the GC injection port. This method offers advantages such as solvent-free extraction and high sensitivity.

Liquid-Liquid Extraction (LLE) is a classical technique used to isolate compounds from a sample matrix into a suitable solvent. While LLE is commonly described for the extraction of phenolic compounds, using solvent mixtures like methanol (B129727)/water followed by partitioning with hexane (B92381) or acetonitrile (B52724) nih.govmdpi.com, it can also be applied to ethers. For this compound, LLE would typically involve partitioning the ether from an aqueous or solid matrix into an immiscible organic solvent (e.g., hexane, dichloromethane, diethyl ether) in which the ether is more soluble. The choice of solvent depends on the polarity of the ether and the matrix composition. Subsequent concentration of the organic extract, for instance, by evaporation under a stream of nitrogen, would precede GC analysis nih.govmdpi.com.

Compound List:

this compound (also referred to as tert-butyl hexyl ether, 1,1-Dimethylethyl 1-hexyl ether)

2-ethyl-hexyl-tert-butyl ether

Hexanal

Octanal

Nonanal

Tetradecane

Hexadecane

Dimethyl disulfide

2 ethyl hexyl chloroformate

a-ethyl-furan

Polyphenols (general class)

Gallic acid

Dihydrocholesterol

Isobutene

Hexanol

Purge-and-Trap Techniquespharmjournal.ru

Purge-and-trap (P&T) is a widely adopted sample preparation technique for the analysis of volatile organic compounds (VOCs) in aqueous matrices nemi.govthermofisher.comepa.govepa.gov. This method is particularly well-suited for compounds that possess low to moderate water solubility and have boiling points below approximately 200°C, characteristics often shared by volatile ethers nemi.govthermofisher.com.

The P&T process involves sparging an inert gas, such as helium or nitrogen, through an aqueous sample. This gas stream effectively strips volatile analytes from the liquid phase, transferring them into the gas phase. These liberated VOCs are then passed through a cooled adsorbent trap, where they are concentrated. Subsequently, the trap is rapidly heated, and the concentrated analytes are desorbed and transferred directly to a gas chromatograph (GC) for analysis thermofisher.comepa.govnih.gov. Elevated purge temperatures, such as 40°C or 80°C, can enhance the purging efficiency for more water-soluble analytes compared to ambient temperatures nemi.govrestek.com.

The analysis of Methyl tert-butyl ether (MTBE), a common fuel oxygenate, frequently utilizes P&T coupled with Gas Chromatography-Mass Spectrometry (GC-MS) restek.comehemj.comnih.govosti.govchromatographyonline.comresearchgate.netusgs.govshimadzu.comnih.gov. Method 5030C is a standard EPA method that outlines the purge-and-trap procedure for aqueous samples and is applicable to a range of VOCs, including ethers nemi.govepa.gov.

Table 1: Typical Purge-and-Trap Parameters for Volatile Ether Analysis

| Parameter | Typical Value/Range | Reference(s) |

| Purge Gas | Helium or Nitrogen | ehemj.comshimadzu.com |

| Purge Flow Rate | 40 mL/min | ehemj.com |

| Purge Time | 11 minutes | ehemj.com |

| Purge Temperature | 25°C to 80°C (optimized for analyte volatility) | nemi.govrestek.comehemj.com |

| Trap Material | Porous polymer adsorbents (e.g., Tenax) | thermofisher.com |

| Desorb Temperature | 250°C | ehemj.com |

| Desorb Time | 2 minutes | ehemj.com |

| Dry Purge Flow | 200 mL/min | ehemj.com |

| Bake Temperature | 270°C | ehemj.com |

Development of Trace Analysis Methods and Detection Limits

Detecting and quantifying this compound and similar volatile ethers at trace concentrations is often a primary analytical objective, particularly in environmental monitoring or quality control. This necessitates the development of highly sensitive methods. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the cornerstone for achieving both sensitivity and specificity in the trace analysis of VOCs nih.govrestek.comnih.govosti.govchromatographyonline.comresearchgate.netusgs.govshimadzu.comnih.govnih.govscielo.brresearchgate.netmdpi.combibliotekanauki.plrestek.comrestek.comelgalabwater.comdphen1.comnih.gov.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. The mass spectrometer acts as a highly selective detector, capable of identifying compounds based on their unique mass-to-charge ratios (m/z) of fragmented ions. This allows for the confident identification and quantification of analytes even in complex matrices.

The detection limits (LODs) achievable with GC-MS for volatile ethers are generally very low, often in the parts-per-billion (ppb) or micrograms-per-liter (µg/L) range. For instance, studies analyzing MTBE have reported LODs as low as 0.04 µg/L nih.gov, 0.05 µg/L osti.govelgalabwater.com, and 0.09 µg/L nih.gov. Similarly, other volatile organic compounds analyzed using GC-MS have demonstrated LODs in the range of 0.001-0.04 µg/L nih.gov or up to 0.75 µg g⁻¹ for glycol ethers in cosmetics mdpi.com.

Table 2: Typical Detection Limits (LODs) for Ethers using GC-MS

| Analyte Class/Example | Typical LOD Range (µg/L or ppb) | Detector | Reference(s) |

| MTBE | 0.04 - 0.09 | MS | nih.govnih.gov |

| TBA (MTBE metabolite) | 0.05 - 0.09 | MS | nih.govnih.gov |

| General VOCs | 0.001 - 0.04 | MS | nih.gov |

| Glycol Ethers | < 0.75 (µg/g) | MS | mdpi.com |

| Fuel Oxygenates | 0.03 - 0.05 | MS | osti.govnih.gov |

Method Validation and Quality Assurance in Ether Analysis

Ensuring the reliability and accuracy of analytical results for this compound and other ethers is paramount. Method validation is a systematic process that confirms an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ) pharmjournal.rumdpi.combibliotekanauki.plmdpi.comresearchgate.net.

Linearity: Assesses the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range dphen1.comnih.govmdpi.comnih.gov.

Accuracy: Typically evaluated through recovery studies using spiked samples or certified reference materials. Recoveries for ethers in various matrices often range from 70% to over 110% dphen1.comnih.govresearchgate.netnih.govresearchgate.net.

Precision: Measures the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is often expressed as relative standard deviation (RSD) or coefficient of variation (CV). For ether analysis, RSD values are frequently reported to be less than 10% nih.gov, or within a few percent researchgate.netnih.gov.

Selectivity/Specificity: Ensures the method can accurately measure the analyte of interest without interference from other components in the sample matrix.

LOD/LOQ: Determine the lowest concentration of an analyte that can be reliably detected and quantified, respectively bibliotekanauki.plresearchgate.net.

Quality assurance (QA) practices are integral to maintaining the validity of analytical data. These include the use of internal standards and surrogate standards to monitor sample preparation and instrument performance, as well as the analysis of blank samples to check for contamination restek.comdphen1.comnih.govresearchgate.netresearchgate.net.

Table 3: Representative Method Validation Parameters for Ether Analysis

| Parameter | Typical Value/Range | Reference(s) |

| Linearity | Correlation coefficients (r) typically > 0.99 | dphen1.commdpi.comnih.gov |

| Accuracy (Recovery) | 70% - 115% | researchgate.netnih.govresearchgate.net |

| Precision (RSD) | < 10% (often < 5%) | nih.govresearchgate.netnih.gov |

| LOD | ppb to low µg/L range (dependent on technique and matrix) | nih.govnih.govosti.gov |

| LOQ | Typically 3-5 times the LOD | bibliotekanauki.plresearchgate.net |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine two or more analytical techniques, are indispensable for comprehensive analysis, offering enhanced separation, identification, and quantification capabilities. For volatile ethers like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the most powerful and widely applied hyphenated technique.

GC-MS provides a two-dimensional analytical approach: GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column, while MS identifies and quantifies these separated components by analyzing their mass spectra restek.comnih.govosti.govchromatographyonline.comresearchgate.netusgs.govshimadzu.comnih.govnih.govscielo.brresearchgate.netmdpi.combibliotekanauki.plrestek.comrestek.comelgalabwater.comdphen1.comnih.gov. Specific GC columns, such as those with cyanopropylphenyl or similar polar stationary phases (e.g., Rxi-5Sil MS, Rtx-VMS, FFAP), are often employed to achieve optimal separation of volatile ethers restek.comrestek.comrestek.comnih.govrestek.comrestek.com.

Another common hyphenated technique is Gas Chromatography-Flame Ionization Detection (GC-FID). FID is a highly sensitive detector for organic compounds and is often used for quantification when MS is not required for identification, or in conjunction with MS. GC-FID has been used for the analysis of MTBE and other fuel oxygenates pharmjournal.rurestek.comehemj.combibliotekanauki.plnih.govgcms.cz.

Other hyphenated techniques, such as GC-Infrared (GC-IR) spectroscopy, can also provide complementary structural information for compound identification nih.gov. The choice of hyphenated technique depends on the specific analytical requirements, including the complexity of the sample matrix, the concentration of the analyte, and the need for definitive identification.

Advanced Applications and Research Directions

Hexyl tert-Butyl Ether as a Specialized Solvent in Organic Synthesis

The utility of Hexyl tert-butyl ether as a solvent in organic synthesis is primarily inferred from its physical properties. As an ether, it possesses a degree of polarity due to the oxygen atom, balanced by the nonpolar nature of its hexyl and tert-butyl groups. This structural combination suggests it could serve as a medium for a range of organic reactions.

Influence on Reaction Media and Solvatochromic Effects

The physical properties of Hexyl tert-butyl ether, such as its boiling point and polarity, can influence the reaction environment. Its boiling point of approximately 169.8 °C mdpi-res.com allows for reactions to be conducted at elevated temperatures, potentially increasing reaction rates. The LogP value of 3.38180 mdpi-res.com indicates a degree of lipophilicity, suggesting it may be effective in dissolving nonpolar or moderately polar organic substrates and reagents. However, specific research detailing its precise influence on reaction media, including detailed solvatochromic effects, is not extensively documented in the provided search results.

Tunable Solvent Properties for Specific Chemical Transformations